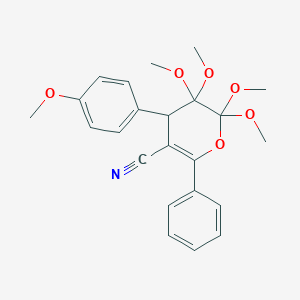
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in treating various diseases.
作用机制
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile works by inhibiting the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in various pathological processes. RAGE is known to be involved in inflammation, oxidative stress, and cell death, and its activation has been implicated in various diseases. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile binds to RAGE and prevents its activation, thereby reducing the pathological effects of RAGE activation.
生化和生理效应
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and improving cognitive function. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
实验室实验的优点和局限性
One advantage of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has been extensively studied in animal models and has shown promising results in various disease models. Another advantage is that it has a well-understood mechanism of action, which allows for targeted drug development. One limitation of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile research, including further preclinical studies to optimize dosing and efficacy, clinical trials to test its safety and efficacy in humans, and development of new RAGE inhibitors based on the structure of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. Additionally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in other disease models to explore its potential therapeutic applications beyond Alzheimer's disease, multiple sclerosis, and diabetic neuropathy.
合成方法
The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile involves a series of chemical reactions, starting with the condensation of 4-methoxybenzaldehyde and malononitrile to form 4-methoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde and aniline to form the final product, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the final product.
科学研究应用
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, multiple sclerosis, and diabetic neuropathy. In Alzheimer's disease, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce inflammation and improve cognitive function in animal models. In multiple sclerosis, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce demyelination and improve motor function in animal models. In diabetic neuropathy, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce pain and improve nerve function in animal models.
属性
CAS 编号 |
61222-99-9 |
|---|---|
产品名称 |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
分子式 |
C23H25NO6 |
分子量 |
411.4 g/mol |
IUPAC 名称 |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C23H25NO6/c1-25-18-13-11-16(12-14-18)20-19(15-24)21(17-9-7-6-8-10-17)30-23(28-4,29-5)22(20,26-2)27-3/h6-14,20H,1-5H3 |
InChI 键 |
PCGQXUFHEAXNGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
其他 CAS 编号 |
61222-99-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



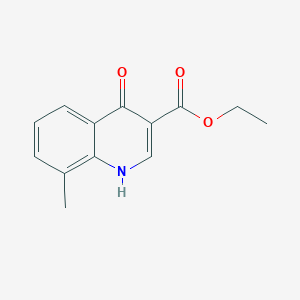

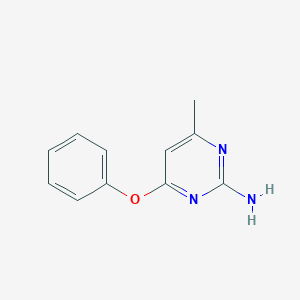

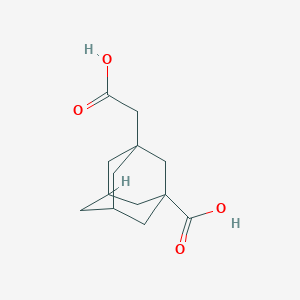

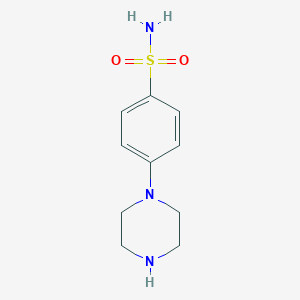
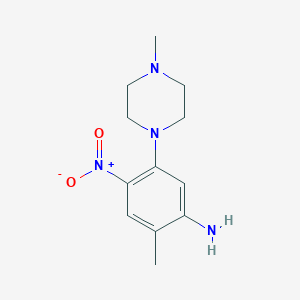
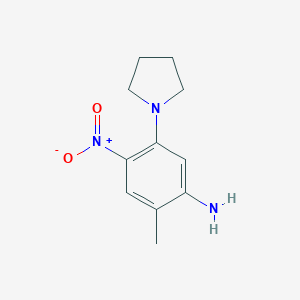
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
